4-Ethyl-N-(4-methoxybenzyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-N-(4-methoxybenzyl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of an ethyl group at the 4-position of the aniline ring and a 4-methoxybenzyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-N-(4-methoxybenzyl)aniline can be achieved through several methods. One common approach involves the reaction of 4-ethyl aniline with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-N-(4-methoxybenzyl)aniline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or other reduced compounds .
Scientific Research Applications
4-Ethyl-N-(4-methoxybenzyl)aniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Ethyl-N-(4-methoxybenzyl)aniline involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, affecting various biochemical pathways. The presence of the ethyl and methoxybenzyl groups influences its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
4-Ethylaniline: Lacks the methoxybenzyl group, resulting in different chemical properties and reactivity.
N-(4-Methoxybenzyl)aniline: Lacks the ethyl group, affecting its overall structure and function.
Uniqueness
4-Ethyl-N-(4-methoxybenzyl)aniline is unique due to the combination of the ethyl and methoxybenzyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications and research studies .
Properties
Molecular Formula |
C16H19NO |
---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
4-ethyl-N-[(4-methoxyphenyl)methyl]aniline |
InChI |
InChI=1S/C16H19NO/c1-3-13-4-8-15(9-5-13)17-12-14-6-10-16(18-2)11-7-14/h4-11,17H,3,12H2,1-2H3 |
InChI Key |
PTNAEUCIOWDKBG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.